5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Description
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a bromine atom at position 5 and a methyl group at position 2. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJLUSRXAJZBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339444-84-6 | |
| Record name | 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common method involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at 100°C to yield tetrahydroisoquinoline derivatives . Another approach involves the use of aldehydes instead of dimethoxymethane to produce substituted tetrahydroisoquinolines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.
Table 1: Substitution Reactions of 5-Br-3-Me-THIQ
Key Findings :
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Suzuki coupling with aryl boronic acids enables efficient aryl group introduction at position 5, critical for pharmaceutical intermediates .
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Radical pathways are excluded in SNAr, as demonstrated by inertness under O₂-free conditions .
Oxidation Reactions
Oxidation targets the tetrahydroisoquinoline core, converting it to dihydro- or fully aromatic systems.
Table 2: Oxidation Pathways
Mechanistic Insight :
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Ferricyanide-mediated oxidation proceeds via a hydroxide ion radical pathway, generating ketone intermediates .
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MnO₄⁻ oxidation follows a stepwise dehydrogenation mechanism, confirmed by LC/MS monitoring.
Reduction Reactions
Selective reduction of the tetrahydroisoquinoline ring or bromine substituent is achievable under controlled conditions.
Table 3: Reduction Methods
Applications :
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LiAlH₄ reduction produces debrominated analogs for structure-activity relationship (SAR) studies.
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Catalytic hydrogenation retains bromine while saturating the ring, useful in alkaloid synthesis .
Ring-Forming Reactions
The THIQ scaffold participates in cyclization reactions to construct polycyclic systems.
Table 4: Cyclization Strategies
Mechanistic Notes :
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Bischler-Napieralski cyclization involves imine formation followed by electrophilic aromatic substitution .
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Acid catalysis in Pictet-Spengler reactions enhances electrophilicity at the α-carbon .
Functional Group Interconversion
The methyl group at position 3 and nitrogen atom undergo targeted modifications.
Table 5: Functionalization Reactions
| Reaction | Reagents | Product | Utility | Source |
|---|---|---|---|---|
| N-Alkylation | MeI, K₂CO₃, DMF | N-Methyl-5-Br-3-Me-THIQ | Enhanced lipophilicity | |
| Esterification | AcCl, pyridine | 3-(Acetoxymethyl)-5-Br-THIQ | Prodrug development |
Highlights :
Scientific Research Applications
Scientific Research Applications
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline serves as an important intermediate in organic synthesis and medicinal chemistry. Derivatives of this compound are explored for potential pharmacological activities, including anti-cancer properties and effects on neurotransmitter systems. Research continues to explore its application in developing new therapeutic agents targeting various diseases.
Synthesis and Reactions
this compound can be sourced from chemical databases like PubChem and BenchChem, which provide information about its chemical properties and synthesis methods. The synthesis typically involves bromination reactions.
Mechanism of Action
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The bromine atom and methyl group influence its binding affinity and specificity towards these targets.
Related Compounds and Their Applications
While a specific study solely focused on this compound was not identified in the provided papers, its close structural analogues, particularly 3-methyl-1,2,3,4-tetrahydroisoquinolines, have been extensively studied for their potential.
Studies on tetrahydroisoquinolines, including 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, show diverse biological activities, with potential effects against various pathogens and neurodegenerative disorders. The unique substitution pattern of 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline may contribute to its specific interactions with biological targets, making it a candidate for further pharmacological exploration.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives are known to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to various biological effects, including modulation of neurotransmitter levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Structure : Bromo at position 5, dimethyl at position 3.
- Molecular Formula : C₁₁H₁₅BrClN.
- The hydrochloride salt enhances solubility in polar solvents .
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
- Structure : Methyl at position 2, nitro at position 8.
- Molecular Formula : C₁₀H₁₁BrN₂O₂.
- Key Differences : The nitro group (electron-withdrawing) at position 8 may alter electronic distribution, affecting interactions with biological targets. This compound’s safety profile (LD₅₀ data unavailable) contrasts with derivatives showing higher toxicity in antitumor studies .
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Halogenated Derivatives
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
- Structure : Bromo at position 5, chloro at position 5.
- Molecular Formula : C₉H₉BrClN.
- Key Differences : Dual halogenation increases molecular weight (246.53 g/mol) and lipophilicity. Safety data (H302, H315, H319) indicate moderate toxicity, emphasizing the need for careful handling .
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Structure : Fluoro at position 8, methyl at position 2.
- Molecular Formula : C₁₀H₁₁BrFN.
- This derivative’s physicochemical properties (e.g., molar mass 244.1 g/mol) suggest applications in drug design .
Functionalized Derivatives
N-Boc-5-Bromo-1,2,3,4-tetrahydroisoquinoline
- Structure : Boc-protected nitrogen.
- Molecular Formula: C₁₄H₁₇BrNO₂.
- Key Differences : The Boc group stabilizes the amine during synthetic workflows, making this derivative a preferred intermediate in multi-step syntheses .
5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- Structure : Methoxy at position 4.
- Molecular Formula: C₁₀H₁₂BrNO.
- This derivative’s synthesis routes are well-documented .
Comparison with Natural Isoquinoline Alkaloids
Alkaloids from Mucuna pruriens
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a chiral organic compound belonging to the tetrahydroisoquinoline family. Its unique structure, characterized by a bromine atom at the 6th position and a methyl group at the 3rd position, contributes to its potential biological activities. This compound has gained attention for its diverse pharmacological properties, including effects against various pathogens and neurodegenerative disorders.
- Molecular Formula : C11H12BrN
- Molar Mass : 226.11 g/mol
- Structure : The compound features a bicyclic structure formed by a fused benzene ring and a nitrogen-containing ring, which influences its reactivity and biological interactions due to electronic and steric effects.
Biological Activities
Research indicates that tetrahydroisoquinolines, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- In vitro studies have shown that THIQ analogs can inhibit the proliferation of cancer cell lines. For instance, compounds related to THIQ have demonstrated significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.08 μg/mL to 0.61 μg/mL .
- A study highlighted the effectiveness of various substituted tetrahydroisoquinolines in targeting specific cancer pathways, indicating that modifications to the THIQ structure could enhance anticancer efficacy .
- Neuroprotective Effects :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that:
- The presence of the bromine atom significantly influences its biological activity by altering electronic properties.
- Modifications at different positions on the THIQ scaffold can lead to varying degrees of biological activity against specific targets.
Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.08 μg/mL | |
| Anticancer | MDA-MB-231 | 0.61 μg/mL | |
| Neuroprotective | Neurodegenerative Models | Not specified | |
| Antimicrobial | Various Pathogens | Variable |
Case Study: Anticancer Activity
A study conducted on several THIQ derivatives demonstrated their ability to inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms. The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
